

Application Note: Quantification of Rauvotetraphylline A using HPLC-MS/MS

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Compound of Interest		
Compound Name:	Rauvotetraphylline A	
Cat. No.:	B15588972	Get Quote

Introduction

Rauvotetraphylline A is a monoterpenoid indole alkaloid isolated from plants of the Rauvolfia genus, such as Rauvolfia tetraphylla.[1][2] These plants are known for their rich composition of bioactive alkaloids with a history of use in traditional medicine.[2] Accurate and sensitive quantification of these compounds is crucial for phytochemical analysis, quality control of herbal products, and pharmacokinetic studies. This application note details a robust and sensitive method for the quantification of Rauvotetraphylline A in plant extracts and biological matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The methodology is based on established principles for the analysis of indole alkaloids.[3][4]

Experimental Protocols

- 1. Sample Preparation
- Plant Material (e.g., Rauvolfia tetraphylla leaves, roots):
 - Dry the plant material at 40°C and grind it into a fine powder.
 - Accurately weigh 1.0 g of the powdered material.
 - Extract the sample with 20 mL of methanol by sonication for 30 minutes, followed by maceration for 24 hours at room temperature.



- Centrifuge the extract at 4000 rpm for 15 minutes and collect the supernatant.
- Repeat the extraction process twice more with fresh methanol.
- Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
- Reconstitute the dried extract in 5 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
- Filter the reconstituted solution through a 0.22 μm syringe filter prior to HPLC-MS/MS analysis.
- Biological Matrices (e.g., Plasma, Urine):
 - To 100 μL of the biological sample, add 300 μL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar indole alkaloid not present in the sample).
 - Vortex the mixture for 2 minutes to precipitate proteins.
 - Centrifuge at 13,000 rpm for 10 minutes at 4°C.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 200 μL of the initial mobile phase.
 - Filter through a 0.22 μm syringe filter before injection.
- 2. HPLC-MS/MS Instrumentation and Conditions
- HPLC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.



- Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 μm particle size).
- Mobile Phase:
 - A: Water with 0.1% formic acid
 - B: Acetonitrile with 0.1% formic acid
- Gradient Elution:
 - 0-1 min: 10% B
 - 1-8 min: 10-90% B
 - o 8-10 min: 90% B
 - 10.1-12 min: 10% B (re-equilibration)
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μL
- Column Temperature: 40°C
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MS Parameters:
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 150°C
 - Desolvation Temperature: 350°C
 - Cone Gas Flow: 50 L/hr
 - Desolvation Gas Flow: 600 L/hr



- Collision Gas: Argon
- 3. Multiple Reaction Monitoring (MRM)

For quantitative analysis, specific precursor-to-product ion transitions for **Rauvotetraphylline A** and the internal standard should be monitored. As specific published MRM transitions for **Rauvotetraphylline A** are not readily available, they would need to be determined by infusing a standard solution of the compound and performing a product ion scan. Hypothetical MRM transitions can be predicted based on the structure of related indole alkaloids.

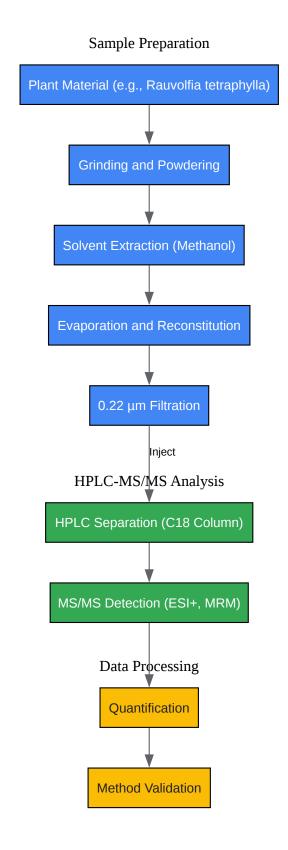
Data Presentation

The following table summarizes typical validation parameters for the quantification of indole alkaloids using HPLC-MS/MS, which would be analogous for a validated **Rauvotetraphylline A** method.

Parameter	Typical Value	Reference
Linearity (r²)	> 0.995	
Limit of Detection (LOD)	0.1 - 5 ng/mL	
Limit of Quantification (LOQ)	0.5 - 15 ng/mL	
Accuracy (% Bias)	Within ±15%	[4]
Precision (% RSD)	< 15%	[4]
Recovery (%)	85 - 115%	[4]
Matrix Effect (%)	< 20%	[5]

Visualizations

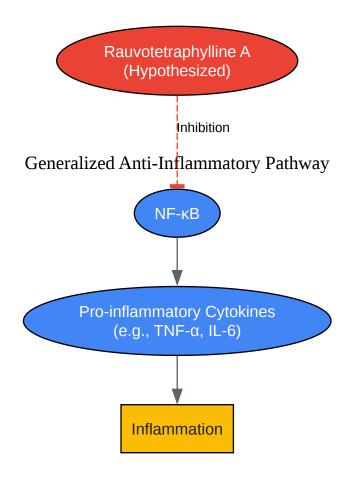




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Caption: Experimental workflow for the quantification of Rauvotetraphylline A.





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Caption: Hypothesized inhibitory effect on a generalized signaling pathway.

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